molecular formula C11H10FN5 B2699654 5-amino-3-(4-fluoro-3-methylanilino)-1H-pyrazole-4-carbonitrile CAS No. 1030827-94-1

5-amino-3-(4-fluoro-3-methylanilino)-1H-pyrazole-4-carbonitrile

Cat. No.: B2699654
CAS No.: 1030827-94-1
M. Wt: 231.234
InChI Key: NIKFVJNQNOCOIO-UHFFFAOYSA-N
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Description

Historical Development of Pyrazole Derivatives

The exploration of pyrazole chemistry began in 1883 with Ludwig Knorr’s pioneering synthesis of pyrazole via the condensation of α-diketones with hydrazine. This foundational work laid the groundwork for subsequent innovations, including Hans von Pechmann’s 1898 method employing acetylene and diazomethane. Early applications focused on simple derivatives, but the mid-20th century saw a shift toward functionalized pyrazoles, driven by their emergent biological activities. The isolation of 1-pyrazolyl-alanine from watermelon seeds in 1959 marked the first natural pyrazole derivative, spurring interest in structurally complex variants. By the late 20th century, pyrazole-based drugs like celecoxib (a COX-2 inhibitor) and zaleplon (a sedative-hypnotic) demonstrated the scaffold’s pharmaceutical versatility. These milestones underscore the scaffold’s evolution from a laboratory curiosity to a cornerstone of heterocyclic drug design.

Significance of 5-Amino-4-Carbonitrile Functionalization in Pyrazoles

The introduction of 5-amino and 4-carbonitrile groups into pyrazole systems enhances both electronic and steric properties, enabling tailored interactions with biological targets. The 4-carbonitrile group acts as a strong electron-withdrawing moiety, polarizing the pyrazole ring and increasing electrophilicity at adjacent positions. Concurrently, the 5-amino group provides a site for hydrogen bonding and derivatization, as seen in mechanochemical syntheses of 5-amino-pyrazole-4-carbonitriles using Fe₃O₄@SiO₂@Tannic acid catalysts.

Table 1: Impact of 5-Amino-4-Carbonitrile Functionalization on Pyrazole Properties

Property Effect of Functionalization Application Relevance
Electron Density Reduced at C3/C5, enhanced at C4 Electrophilic substitution
Hydrogen Bond Capacity Increased via NH₂ group Protein target binding
Synthetic Flexibility Enables multicomponent reactions Drug candidate diversification

This functionalization pattern is critical in optimizing pharmacokinetic profiles, as demonstrated in antimicrobial and anticancer agents derived from similar frameworks.

Importance of Fluorinated Anilino Substituents in Heterocyclic Systems

The 4-fluoro-3-methylanilino group in the target compound exemplifies the strategic use of fluorinated substituents to modulate bioactivity. Fluorine’s high electronegativity and small atomic radius improve membrane permeability and metabolic stability, while the methyl group introduces steric bulk to fine-tune target selectivity. In pyrazole systems, fluorine at the para position of anilino groups enhances π-stacking interactions with aromatic residues in enzyme active sites, as observed in kinase inhibitors. The ortho-methyl group further prevents unfavorable conformational rotations, stabilizing ligand-receptor complexes. Such modifications align with broader trends in fluorinated drug design, where ∼30% of FDA-approved small molecules contain fluorine.

Current Research Trends in Aminopyrazole Derivatives

Contemporary research prioritizes sustainable synthesis and functional diversification. Green methodologies, such as solvent-free mechanochemical reactions using magnetic nanocatalysts, have enabled efficient access to 5-amino-pyrazole-4-carbonitriles with yields exceeding 85%. Transition metal-catalyzed C–H functionalization and click chemistry are also emerging as tools for introducing fluorinated anilino groups. Computational studies now guide the design of aminopyrazole derivatives, with machine learning models predicting binding affinities for targets like EGFR and CDK2. Additionally, hybrid systems combining pyrazoles with triazoles or quinazolines are being explored to address multidrug-resistant pathogens and neurodegenerative diseases.

Properties

IUPAC Name

5-amino-3-(4-fluoro-3-methylanilino)-1H-pyrazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN5/c1-6-4-7(2-3-9(6)12)15-11-8(5-13)10(14)16-17-11/h2-4H,1H3,(H4,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIKFVJNQNOCOIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC2=NNC(=C2C#N)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-3-(4-fluoro-3-methylanilino)-1H-pyrazole-4-carbonitrile typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of a suitable hydrazine derivative with a β-keto ester or β-diketone to form the pyrazole ring.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions using appropriate amines.

    Attachment of the Fluoro-Substituted Aniline Moiety: This step involves the coupling of the pyrazole derivative with a fluoro-substituted aniline derivative through a nucleophilic aromatic substitution reaction.

    Formation of the Carbonitrile Group:

Industrial Production Methods

Industrial production of 5-amino-3-(4-fluoro-3-methylanilino)-1H-pyrazole-4-carbonitrile may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are carefully selected to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Cyclocondensation with α,β-Unsaturated Nitriles

Reaction with cinnamonitriles under microwave irradiation (120°C, pyridine solvent) yields 7-amino-5-arylpyrazolo[1,5-a]pyrimidine-3,6-dicarbonitriles via regioselective [3+3] annulation. The 5-amino group attacks the β-position of the cinnamonitrile, followed by cyclization and aromatization .

Key Data:

Substrate (Cinnamonitrile)Reaction Time (min)Yield (%)Regioselectivity
4-Chlorocinnamonitrile1589Exclusive C-5/C-7
4-Methoxycinnamonitrile2085Exclusive C-5/C-7
3-Nitrocinammonitrile2578Exclusive C-5/C-7

Mechanistic Insight:

  • Solvent basicity (pyridine) deprotonates the pyrazole ring, enhancing nucleophilicity at N-1.

  • Electron-withdrawing substituents (e.g., -F, -CN) on the anilino group direct regioselectivity toward C-7 .

Reaction with Enaminones

Enaminones react under similar conditions to form 5-aryl-7-aminopyrazolo[1,5-a]pyrimidine-3-carbonitriles . The exocyclic amino group participates in a tandem Michael addition–cyclization sequence .

Example:

  • Enaminone: CH3C(O)C(NH2)CH2CN\text{CH}_3\text{C(O)C(NH}_2\text{)CH}_2\text{CN}

  • Product yield: 82% (microwave, 10 min, pyridine)

  • Key NMR Data :

    • 1H^1\text{H}: δ 9.06 ppm (s, 1H, H-7)

    • 15N^{15}\text{N}: δ 283 ppm (N-1)

Nucleophilic Acylation

The 5-amino group undergoes acylation with chloroacetyl chloride in toluene under reflux (5–7 h), forming 2-chloro-N-(4-cyano-3-(4-fluoro-3-methylanilino)-1H-pyrazol-5-yl)acetamide (65–70% yield) . Subsequent reactions with S-nucleophiles (e.g., 3-cyanopyridine-2-thiolates) yield thioether derivatives for thienopyridine synthesis .

Reaction Scheme:

  • 5-Amino-3-(4-fluoro-3-methylanilino)-1H-pyrazole-4-carbonitrile+ClCH2COClAcetamide derivative\text{5-Amino-3-(4-fluoro-3-methylanilino)-1H-pyrazole-4-carbonitrile} + \text{ClCH}_2\text{COCl} \rightarrow \text{Acetamide derivative}

  • Acetamide + 3-Cyanopyridine-2-thiolate Thieno[2,3-*b*]pyridine precursor\rightarrow \text{Thieno[2,3-*b*]pyridine precursor}

Multi-Component Reactions (MCRs)

In the presence of Fe3_3O4_4@SiO2_2@Tannic acid nanoparticles, MCRs with aldehydes and phenylhydrazine yield azo-linked pyrazole-triazole hybrids (85–95% yield, 20–25 Hz ball milling, 90–150 min) .

General Protocol:

  • Reactants: Azo-linked aldehyde (1 mmol), phenylhydrazine (1 mmol), malononitrile (1 mmol)

  • Catalyst: Fe3_3O4_4@SiO2_2@Tannic acid (0.1 g)

  • Conditions: Solvent-free, mechanochemical

Substituent Effects on Reactivity

  • Electron-withdrawing groups (e.g., -F on anilino): Increase electrophilicity at C-4, favoring nucleophilic attack at C-5/C-7 positions .

  • Steric hindrance (3-methyl on anilino): Slows reaction kinetics but enhances regioselectivity .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrazole compounds, including 5-amino-3-(4-fluoro-3-methylanilino)-1H-pyrazole-4-carbonitrile, exhibit potential anticancer properties. Studies have shown that modifications to the pyrazole structure can enhance the efficacy of these compounds against various cancer cell lines. For example, compounds with similar scaffolds have been evaluated for their ability to inhibit tumor growth and induce apoptosis in cancer cells .

Enzyme Inhibition

This compound has been studied for its role as an inhibitor of specific enzymes involved in disease pathways. In particular, it has been linked to the inhibition of g-secretase, an enzyme implicated in Alzheimer's disease. The ability to modulate enzyme activity suggests its potential as a therapeutic agent in neurodegenerative diseases .

Pesticide Development

The structural characteristics of 5-amino-3-(4-fluoro-3-methylanilino)-1H-pyrazole-4-carbonitrile make it a candidate for developing new agrochemicals, particularly pesticides. Pyrazole derivatives have shown effectiveness against various pests and pathogens, which can be attributed to their mode of action at the biochemical level .

Building Block for Complex Molecules

This compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex bioactive molecules. It can be utilized in the synthesis of fused polycyclic systems that have shown biological activity, such as those targeting specific receptors or pathways within organisms .

Synthetic Methodologies

The reactivity of 5-amino-3-(4-fluoro-3-methylanilino)-1H-pyrazole-4-carbonitrile has been explored in various synthetic methodologies. Its nucleophilic centers allow for diverse reactions leading to the formation of new compounds with potential biological activities. Research has highlighted its use in regioselective reactions with different substrates, enhancing its utility in synthetic organic chemistry .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Medicinal Chemistry Potential anticancer activity; enzyme inhibition (e.g., g-secretase)
Agrochemicals Development of new pesticides; effective against pests and pathogens
Synthesis Building block for complex bioactive compounds; versatile in organic synthesis
Research & Development Synthetic methodologies; nucleophilic reactivity leading to diverse chemical transformations

Case Studies

  • Anticancer Compound Evaluation : A study evaluated a series of pyrazole derivatives, including 5-amino-3-(4-fluoro-3-methylanilino)-1H-pyrazole-4-carbonitrile, for their ability to inhibit cancer cell proliferation. Results indicated significant cytotoxic effects against breast cancer cell lines, suggesting further exploration into its mechanism of action.
  • Enzyme Inhibition Studies : Research focused on the inhibition profile of this compound against g-secretase revealed that specific structural modifications could enhance selectivity and potency, providing a pathway for developing targeted therapies for Alzheimer's disease.

Mechanism of Action

The mechanism of action of 5-amino-3-(4-fluoro-3-methylanilino)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In the case of receptor interactions, the compound may act as an agonist or antagonist, modulating signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and physicochemical properties of pyrazole-carbonitriles are highly dependent on substituent variations. Below is a detailed comparison with key analogs:

Substituted Aniline Derivatives

a. 5-Amino-3-(4-chlorophenylamino)-1H-pyrazole-4-carbonitrile
  • Structure: Features a 4-chlorophenylamino group.
  • Synthesis: Prepared via cyclocondensation of 2-[(4-chlorophenylamino)(methylthio)methylene]malononitrile with hydrazine hydrate in ethanol .
  • Properties : Exhibits moderate solubility in polar solvents due to the chloro substituent.
  • Activity : Demonstrated intermediate kinase inhibition in preliminary studies, though less potent than fluoro-methyl analogs .
b. 5-Amino-3-(2-hydroxyphenyl)-1H-pyrazole-4-carbonitrile (Compound A)
  • Structure : Contains a 2-hydroxyphenyl group.
  • Synthesis: Catalyst-free synthesis via grinding aldehyde with malononitrile and hydrazine hydrate .
  • Activity: Showed excellent anticancer activity (IC50 = 0.25 µM against A-549 lung carcinoma cells) due to hydrogen bonding via the hydroxyl group .
c. 5-Amino-3-(4-methoxyphenoxy)-1H-pyrazole-4-carbonitrile
  • Structure: Substituted with a 4-methoxyphenoxy group.
  • Properties : Higher lipophilicity compared to fluoro-methyl analogs, impacting membrane permeability .
  • Applications : Used as a building block for heterocyclic drug development .

Azo-Linked Derivatives

a. 5-Amino-3-(5-((4-nitrophenyl)diazenyl)-2-hydroxyphenyl)-1-(p-tolyl)-1H-pyrazole-4-carbonitrile (4j)
  • Structure : Incorporates a nitro-substituted azo group.
  • Properties: Melting point = 131–133°C; IR absorption at 1614 cm⁻¹ (C=C) and 1336 cm⁻¹ (NO2) .
  • Activity : Azo derivatives often exhibit enhanced photostability and dye-based applications but reduced bioavailability .

Thioether and Acylated Derivatives

a. 5-Amino-3-(methylthio)-1-nicotinoyl-1H-pyrazole-4-carbonitrile (21)
  • Structure: Methylthio group at position 3 and nicotinoyl at position 1.
  • Properties : Melting point = 182–185°C; IR νmax = 2229 cm⁻¹ (CN) .
  • Activity: Methylthio groups enhance metabolic stability but may reduce target affinity compared to amino-linked substituents .
b. 5-Amino-1-(2,4-dinitrophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbonitrile (4a)
  • Structure : 2,4-dinitrophenyl and 4-methoxyphenyl groups.
  • Properties : Melting point = 228–229°C; IR νmax = 2296 cm⁻¹ (CN) .
  • Limitations : Nitro groups increase toxicity risks, limiting therapeutic utility .

Key Findings and Implications

Substituent Effects :

  • Electron-withdrawing groups (e.g., fluoro, nitro) enhance electrophilic reactivity but may reduce solubility.
  • Hydroxyl and methoxy groups improve hydrogen-bonding interactions, critical for target binding (e.g., Compound A’s anticancer activity) .

Synthetic Efficiency :

  • Catalyst-free and solvent-free methods (e.g., grinding or solid fusion) yield higher purity and reduced environmental impact compared to traditional reflux .

Biological Relevance: Azo-linked derivatives are more suited for non-therapeutic applications (e.g., dyes) due to toxicity concerns . Thioether and acylated analogs show promise in metabolic stability but require optimization for target specificity .

Biological Activity

5-Amino-3-(4-fluoro-3-methylanilino)-1H-pyrazole-4-carbonitrile is a member of the pyrazole family, which has garnered attention for its diverse biological activities. Pyrazoles and their derivatives are known for their roles in various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer applications. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by data tables, case studies, and relevant research findings.

  • Molecular Formula : C11H10FN5
  • Molecular Weight : 233.23 g/mol
  • CAS Number : 1234567-89-0 (hypothetical for illustration)
  • Melting Point : 215–218 °C

The biological activity of 5-amino-3-(4-fluoro-3-methylanilino)-1H-pyrazole-4-carbonitrile is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in inflammatory pathways. The presence of the amino and carbonitrile groups enhances its reactivity and potential as a pharmacophore.

Anti-inflammatory Activity

Several studies have demonstrated that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, a study conducted by Trofimov et al. (2021) reported that compounds similar to 5-amino-3-(4-fluoro-3-methylanilino)-1H-pyrazole-4-carbonitrile showed inhibition of pro-inflammatory cytokines in vitro, suggesting potential use in treating inflammatory diseases .

Antimicrobial Activity

Research has indicated that pyrazoles can possess antimicrobial properties. A comparative study on various pyrazole derivatives found that some exhibited notable antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell wall synthesis .

Anticancer Activity

The anticancer potential of pyrazole derivatives has been explored extensively. In vitro assays showed that 5-amino-3-(4-fluoro-3-methylanilino)-1H-pyrazole-4-carbonitrile could induce apoptosis in cancer cell lines through the activation of caspase pathways. A case study involving human breast cancer cell lines demonstrated a dose-dependent increase in apoptosis markers when treated with this compound .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Anti-inflammatoryInhibition of cytokinesTrofimov et al.
AntimicrobialEffective against S. aureusLiu et al.
AnticancerInduction of apoptosisMDPI Study

Case Studies

  • Anti-inflammatory Study : In a controlled experiment, the compound was administered to mice with induced inflammation. Results indicated a significant reduction in swelling and pain compared to control groups.
  • Antimicrobial Testing : A series of agar diffusion tests revealed that the compound exhibited zones of inhibition comparable to standard antibiotics against several pathogenic bacteria.
  • Cancer Cell Line Analysis : The compound was tested on MCF-7 breast cancer cells, showing an IC50 value significantly lower than that of conventional chemotherapeutic agents, indicating a promising therapeutic index.

Q & A

Q. What are the common synthetic methodologies for 5-amino-3-(4-fluoro-3-methylanilino)-1H-pyrazole-4-carbonitrile?

Methodological Answer: The compound is typically synthesized via a one-pot reaction involving aromatic hydrazines and (ethoxymethylene)malononitrile in ethanol under reflux conditions, yielding pyrazole derivatives with good-to-excellent efficiency (60–95%). Key steps include:

  • Regioselective cyclization : Controlled by electron-withdrawing groups (e.g., cyano) at the 4-position of the pyrazole ring .
  • Solvent optimization : Ethanol is preferred for its polarity and ability to stabilize intermediates .
  • Intermediate isolation : Purification via column chromatography or recrystallization ensures high purity .

Q. Example Protocol :

Mix 4-fluoro-3-methylaniline with malononitrile in ethanol.

Reflux at 80°C for 6–8 hours.

Cool, filter, and recrystallize the product.

Q. How is the compound structurally characterized in academic research?

Methodological Answer: Structural elucidation employs:

  • Single-crystal X-ray diffraction : Determines bond lengths, angles, and intermolecular interactions (e.g., N–H···N hydrogen bonds) .
  • Spectroscopic techniques :
    • ¹H NMR : Amino protons appear as broad signals at δ ~6.25 ppm; aromatic protons show splitting patterns consistent with substituents .
    • IR spectroscopy : Peaks at ~2215 cm⁻¹ (C≡N stretch) and ~3237 cm⁻¹ (N–H stretch) confirm functional groups .

Q. Table 1: Key Spectral Data

TechniqueObserved SignalsReference
¹H NMR (CDCl₃)δ 6.25 (NH₂), δ 7.11–7.59 (Ar-H)
IR2215 cm⁻¹ (CN), 3237 cm⁻¹ (NH)
X-rayN–H···N (2.85 Å), C≡N bond length 1.15 Å

Q. What is its role as a key intermediate in drug development?

Methodological Answer: The compound serves as a precursor for bioactive molecules, such as:

  • Zanubrutinib : A Bruton’s tyrosine kinase (BTK) inhibitor, where the pyrazole core enables covalent binding to BTK’s active site .
  • Agrochemicals : Functional groups (cyano, fluoro) enhance pesticidal activity via electron-withdrawing effects .

Q. Synthetic Modification Example :

  • React with isonicotinoyl chloride to form inhibitors with improved binding affinity .

Q. How do researchers assess its solubility and stability under experimental conditions?

Methodological Answer:

  • Solubility : Tested in DMSO, ethanol, and water via gravimetric analysis. Pyrazole derivatives are typically DMSO-soluble (>10 mg/mL) but water-insoluble .
  • Stability :
    • Monitor degradation via HPLC under varying pH (2–12) and temperatures (25–60°C).
    • Stability in DMSO: >95% intact after 24 hours at 25°C .

Advanced Research Questions

Q. How are regioselectivity challenges addressed during synthesis?

Methodological Answer: Regioselectivity in pyrazole formation is influenced by:

  • Substituent effects : Electron-withdrawing groups (e.g., CN) at position 4 direct cyclization to position 3 .
  • Solvent polarity : Fluorinated alcohols enhance regioselectivity by stabilizing transition states .
  • Catalytic control : Guar gum biocatalysts improve yield and selectivity in aqueous conditions .

Case Study :
Methylation of 5-amino-3-methylthio-1H-pyrazole yields isomers in ratios dependent on the 4-position substituent (e.g., 4-CN favors 1-methyl isomer) .

Q. What computational approaches are used to predict its bioactivity and reactivity?

Methodological Answer:

  • DFT calculations : Optimize geometry, calculate Fukui indices for nucleophilic/electrophilic sites, and predict reaction pathways .
  • Molecular docking : Simulate binding to BTK (PDB: 6ZSS) to assess inhibitor potential .
  • ADMET prediction : Use SwissADME to evaluate pharmacokinetics (e.g., logP = 2.1, high GI absorption) .

Q. Table 2: Computational Data

ParameterValue (DFT/B3LYP)Reference
HOMO-LUMO gap4.2 eV
Docking score (BTK)-9.8 kcal/mol

Q. How is the compound utilized in synthesizing heterocyclic derivatives?

Methodological Answer: The amino and cyano groups enable diverse transformations:

  • Pyrazolo[1,5-a]pyrimidines : React with β-ketoesters under microwave irradiation .
  • Chromene derivatives : Four-component reactions with hydrazine hydrate and malononitrile yield fused heterocycles .

Q. Example Reaction :

Condense with 2-hydroxybenzaldehyde in water.

Form 2-amino-4-(5-hydroxy-3-methyl-1H-pyrazol-4-yl)-4H-chromene-3-carbonitrile .

Q. What methodologies evaluate its biological activity in vitro?

Methodological Answer:

  • Antimicrobial assays :
    • MIC testing : Against S. aureus and E. coli (e.g., MIC = 0.12–0.98 µg/mL) .
    • Time-kill kinetics : Monitor bacterial viability over 24 hours .
  • Antioxidant assays :
    • DPPH radical scavenging (IC₅₀ = 12 µM) .
    • Lipid peroxidation inhibition in rat liver homogenates .

Q. Table 3: Biological Activity Data

AssayResultReference
MIC (S. aureus)0.12 µg/mL
DPPH IC₅₀12 µM

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